4-({1-[3-(Trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
4-({1-[3-(Trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and a trifluoromethyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-({1-[3-(Trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 3-(pyridin-4-yloxymethyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
4-({1-[3-(Trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, where nucleophiles such as halides or amines replace existing functional groups.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-({1-[3-(Trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-({1-[3-(Trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
When compared to similar compounds, 4-({1-[3-(Trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine stands out due to its unique combination of functional groups. Similar compounds may include those with pyridine or piperidine rings, but without the trifluoromethyl group. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and development.
Some similar compounds include:
- [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-methylphenyl]methanone
- [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-chlorophenyl]methanone
- [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-bromophenyl]methanone
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)16-5-1-4-15(11-16)18(25)24-10-2-3-14(12-24)13-26-17-6-8-23-9-7-17/h1,4-9,11,14H,2-3,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYQBEXNHOPPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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